1-{2-[4-(4-Benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate is a synthetic organic compound belonging to the class of piperazine derivatives. It has been investigated in scientific research for its potential therapeutic properties, particularly in the context of neuropsychiatric disorders. []
The synthesis of 1-{2-[4-(4-benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate is described in the literature. [] The synthesis involves multiple steps, starting from commercially available materials. Key steps include the formation of the piperazine ring, the introduction of the benzyl group, and the coupling of the key fragments to form the final molecule. The final step involves salt formation with oxalic acid. Specific details of the synthesis, including reaction conditions and yields, can be found in the reference cited.
The molecular structure of 1-{2-[4-(4-benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate features a central piperazine ring substituted with a benzyl group at the 4-position. This ring is connected to a phenylpropanone moiety through a butoxy linker. [] The molecule also contains an oxalate anion, forming a salt with the protonated nitrogen of the piperazine ring. Structural analysis, potentially including X-ray crystallography and NMR spectroscopy, could provide detailed information about bond lengths, angles, and conformations.
1-{2-[4-(4-benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate has been identified as a potential antipsychotic agent with dopamine autoreceptor agonist properties. [] Its mechanism of action involves binding to and activating dopamine autoreceptors, which are located on the presynaptic neuron and regulate dopamine release. Activation of these autoreceptors by 1-{2-[4-(4-benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate is thought to reduce dopamine release, thereby potentially alleviating symptoms associated with excessive dopamine activity, such as those seen in schizophrenia.
1-{2-[4-(4-benzyl-1-piperazinyl)butoxy]phenyl}-1-propanone oxalate has been studied for its potential antipsychotic properties. [] It has shown promising results in preclinical studies, demonstrating an ability to inhibit apomorphine-induced stereotypy in mice and reverse gamma-butyrolactone-induced increases in L-dihydroxyphenylalanine synthesis in the mouse brain. [] These findings suggest its potential therapeutic use in treating conditions such as schizophrenia, but further research is needed to confirm its efficacy and safety in humans.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1